(1S)-1-(2,4-dichlorophenyl)ethan-1-ol
Overview
Description
(1S)-1-(2,4-dichlorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom, making it optically active. This compound is notable for its two chlorine atoms attached to the benzene ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,4-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,4-dichlorophenyl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of (2,4-dichlorophenyl)acetone under hydrogen gas pressure.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(2,4-dichlorophenyl)ethan-1-ol can undergo oxidation to form (2,4-dichlorophenyl)acetone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Further reduction of this compound can lead to the formation of (2,4-dichlorophenyl)ethane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (2,4-dichlorophenyl)acetone
Reduction: (2,4-dichlorophenyl)ethane
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry: (1S)-1-(2,4-dichlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of stereochemical effects in organic reactions.
Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems. It serves as a model compound for understanding the behavior of similar structures in more complex molecules.
Medicine: While not a drug itself, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable building block in various chemical processes.
Mechanism of Action
The mechanism by which (1S)-1-(2,4-dichlorophenyl)ethan-1-ol exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and interaction with other molecules. The presence of chlorine atoms can influence the compound’s electron density and steric properties, affecting its reactivity in substitution and reduction reactions.
Comparison with Similar Compounds
(1R)-1-(2,4-dichlorophenyl)ethanol: The enantiomer of (1S)-1-(2,4-dichlorophenyl)ethan-1-ol, differing only in the spatial arrangement around the chiral center.
(1S)-1-(2,4-dichlorophenyl)propanol: Similar structure but with an additional carbon in the alkyl chain.
(1S)-1-(2,4-dichlorophenyl)butanol: Similar structure but with two additional carbons in the alkyl chain.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of two chlorine atoms on the benzene ring These features influence its reactivity and make it distinct from other similar compounds
Properties
IUPAC Name |
(1S)-1-(2,4-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDYNBHZMQRLS-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179237-92-4 | |
Record name | 1-(2,4-Dichlorophenyl)ethanol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179237924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1-(2,4-dichlorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2,4-DICHLOROPHENYL)ETHANOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUM3JS8WCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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